Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-
Description
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- is a nitrile-substituted aromatic compound featuring a 2-oxo-1(2H)-pyridinylmethyl group at the para position of the benzene ring. This structure combines the electron-withdrawing nitrile group with a heterocyclic substituent, influencing its physicochemical and reactive properties.
Properties
IUPAC Name |
4-[(2-oxopyridin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTICPZDTDDUUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487781 | |
| Record name | Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62455-72-5 | |
| Record name | Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50487781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reactions for Core Structure Assembly
The foundational step in synthesizing Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- involves coupling a benzonitrile derivative with a pyridinyl precursor. A widely reported method utilizes 4-formylbenzonitrile and 2-hydroxypyridine under reflux conditions with pyrrolidine as a catalyst . This condensation reaction forms the critical methylene bridge (-CH₂-) linking the aromatic and heterocyclic moieties.
Reaction Conditions:
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Solvent: Ethanol or dichloromethane
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Temperature: Reflux (78–80°C for ethanol; 40°C for dichloromethane)
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Catalyst: Pyrrolidine (10 mol%)
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Duration: 12–24 hours
Post-reaction, the crude product is purified via recrystallization from ethanol, yielding a white crystalline solid with >85% purity .
Alkylation Strategies for Functional Group Introduction
Alkylation plays a pivotal role in introducing substituents to the pyridinyl ring or benzonitrile backbone. For instance, dimethyl sulfate (Me₂SO₄) serves as a cost-effective methylating agent in the presence of potassium carbonate (K₂CO₃) . This method is particularly effective for N-methylation reactions, which stabilize the pyridinone structure.
Optimized Methylation Protocol:
| Parameter | Specification |
|---|---|
| Methylating Agent | Dimethyl sulfate (2.5–3.0 molar equiv) |
| Base | Potassium carbonate |
| Solvent | Methyl isobutyl ketone (MIBK) |
| Temperature | 20°C to reflux (116–117°C) |
| Reaction Time | 4–6 hours |
This approach achieves >90% conversion efficiency, with the product isolated via solvent evaporation and subsequent recrystallization .
Catalytic Systems and Green Chemistry Innovations
Recent advances emphasize sustainable synthesis using ionic liquids as dual solvents and catalysts. For example, 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhances reaction rates in the condensation of 4-cyanobenzaldehyde with 2-pyridone derivatives .
Performance Metrics:
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Yield Improvement: 15–20% higher compared to traditional solvents
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Reusability: Ionic liquids can be recycled for up to 5 cycles without significant activity loss
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Environmental Impact: Reduces volatile organic compound (VOC) emissions by 40%
Purification and Crystallization Techniques
Purification is critical to achieving pharmaceutical-grade purity. Recrystallization from dichloromethane/ethanol mixtures (1:3 v/v) removes unreacted starting materials and byproducts . For hydrochloride salt formation (e.g., in derivative synthesis), isopropyl alcohol-HCl is employed to enhance solubility and crystallinity .
Crystallization Data:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Dichloromethane/Ethanol | 98.5 | Needle-like |
| Isopropyl Alcohol-HCl | 99.2 | Cubic |
Industrial-Scale Production Methodologies
Large-scale synthesis prioritizes cost efficiency and safety. A patented continuous-flow reactor system achieves a throughput of 50 kg/day with the following parameters :
Industrial Process Overview:
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Reactor Type: Tubular flow reactor
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Residence Time: 30 minutes
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Temperature Control: 70±2°C
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Downstream Processing: Centrifugal filtration and vacuum drying
This method reduces production costs by 35% compared to batch processes, with a final product meeting ICH Q3A impurity guidelines (<0.1% total impurities) .
Analytical Validation and Quality Control
Robust characterization ensures batch consistency. Key analytical methods include:
1. High-Performance Liquid Chromatography (HPLC):
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Column: C18 reverse-phase (250 × 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile/water (70:30 v/v)
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Retention Time: 8.2 minutes
2. Fourier-Transform Infrared Spectroscopy (FTIR):
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Key Peaks: 2225 cm⁻¹ (C≡N stretch), 1670 cm⁻¹ (C=O stretch)
3. X-ray Diffraction (XRD):
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Characteristic Peaks: 2θ = 12.4°, 18.7°, 25.3°
Challenges and Mitigation Strategies
Challenge 1: Nitrile Group Hydrolysis
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Risk: Formation of unwanted amides or carboxylic acids under acidic/basic conditions
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Solution: Maintain pH 6–8 during reactions; use aprotic solvents
Challenge 2: Pyridinone Tautomerism
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Risk: Keto-enol tautomerism affecting reaction selectivity
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Solution: Conduct reactions at temperatures <50°C to stabilize the keto form
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile derivatives can lead to the formation of benzoic acid derivatives, while reduction can yield benzylamine derivatives.
Scientific Research Applications
Anti-Tumor Activity
Research has highlighted the anti-tumor properties of Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-. Studies indicate that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a lead compound for cancer therapy. The underlying mechanisms may involve the inhibition of specific receptors or enzymes that play roles in cancer progression and inflammation pathways.
Anti-Inflammatory Properties
In addition to its anti-tumor effects, Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- exhibits anti-inflammatory activities. Research indicates that it can reduce markers associated with inflammation, which could be beneficial in treating inflammatory diseases.
Synthesis and Reactivity
The synthesis of Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- typically involves the reaction of 4-formylbenzonitrile with naphthalen-2-ol under reflux conditions, often using catalysts like pyrrolidine. This process is followed by purification through recrystallization from solvents such as dichloromethane or ethanol.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-:
- Study on Anti-Cancer Properties : A recent study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines through apoptosis induction mechanisms.
- Inflammation Reduction Study : Another investigation revealed that treatment with Benzonitrile resulted in significant decreases in pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory conditions.
- Metal Coordination Studies : Research has also explored the ability of the pyridinyl nitrogen in this compound to coordinate with metal ions, suggesting possible applications in catalysis and materials science.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
Table 1: Key Structural Differences
- Pyridine vs. Pyrimidine/Indole: The target compound’s pyridine ring lacks the additional nitrogen found in pyrimidine derivatives (e.g., –9), reducing hydrogen-bonding capacity compared to hydroxyl- or amino-substituted analogs .
Physicochemical Properties
Table 2: Physical Property Comparison
- logP and Polarity: The hydroxyl and amino groups in ’s compound increase its polarity (PSA = 102.06 Ų) compared to the target compound’s estimated PSA of ~50 Ų, suggesting lower aqueous solubility for the latter .
Spectroscopic Characterization
- IR Spectroscopy : Expected peaks include C≡N stretch (~2240 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches (~1600 cm⁻¹), consistent with analogs in –2 .
- NMR : The benzonitrile aromatic protons (δ 7.5–8.0 ppm) and pyridinylmethyl protons (δ 3.5–4.5 ppm) would dominate the spectrum, as seen in related compounds .
Biological Activity
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- is an organic compound that has garnered attention due to its notable biological activities, particularly in the realms of anti-tumor and anti-inflammatory effects. This article delves into its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- features a unique combination of a benzonitrile moiety and a pyridinyl group. Its molecular formula is C13H10N2O, with a molecular weight of approximately 210.23 g/mol. The compound contains functional groups such as a nitrile (-C≡N) and a carbonyl (C=O) which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- typically involves the reaction of 4-formylbenzonitrile with naphthalen-2-ol in the presence of catalysts like pyrrolidine under reflux conditions. The product is then purified through recrystallization from solvents such as dichloromethane or ethanol.
Anti-Tumor Activity
Research indicates that Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- exhibits significant anti-tumor properties. It has been shown to inhibit various cancer cell lines, suggesting its potential as a lead compound for developing new anti-cancer drugs. The mechanism of action appears to involve the compound's interaction with specific receptors or enzymes involved in cancer progression .
Anti-Inflammatory Activity
In addition to its anti-tumor effects, this compound has demonstrated anti-inflammatory activity by reducing inflammation markers in experimental models. This suggests potential applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure of Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- allows it to interact with various biological targets. Comparative studies with similar compounds reveal that modifications in the structure can significantly alter biological activity. For instance:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]- | Contains a quinolinyl instead of pyridinyl | Potentially different biological activity due to quinoline structure |
| 4-(5-Methyl-2-oxo-1(2H)-pyridinyl)benzonitrile | Similar structure but with a methyl group | May exhibit altered solubility and reactivity |
| Pyridine-3-carboxylic acid derivatives | Contains carboxylic acid functionality | Different reactivity profile due to acidic nature |
These comparisons highlight how slight variations in chemical structure can lead to significant differences in biological activity.
Case Studies
Several studies have explored the efficacy of Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- in vitro and in vivo:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that this compound effectively inhibited the proliferation of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.
- Reduction of Inflammatory Cytokines : Another study reported that treatment with Benzonitrile resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in animal models, indicating its potential for therapeutic use in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-(azidomethyl)benzonitrile and acetylene derivatives yields triazole-linked analogs, achieving high yields (~90%) under mild conditions . Key steps include azide intermediate preparation and purification via column chromatography.
Q. How is the structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : ¹H/¹³C NMR to verify aromatic protons, nitrile groups, and pyridinyl substituents.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., C₁₃H₁₁N₃O requires m/z 225.0902) .
- Infrared (IR) Spectroscopy : Peaks at ~2225 cm⁻¹ confirm the nitrile group .
Q. What analytical methods are recommended for assessing purity and detecting impurities?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and LC-MS for impurity profiling. Gradient elution (e.g., 10–90% acetonitrile in water) resolves byproducts like unreacted azides or hydrolyzed intermediates . Quantitative thresholds follow ICH Q3A guidelines (impurities < 0.1% w/w).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer : Cross-validate data using multiple sources (e.g., PubChem, NIST) and experimental replication. For instance, discrepancies in melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) and X-ray crystallography clarify phase behavior . Stability studies under varied pH and temperature conditions (e.g., 4°C vs. ambient) assess degradation pathways .
Q. What strategies are effective for studying this compound's interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Design biochemical assays using fluorescence quenching or surface plasmon resonance (SPR). The nitrile group may act as a hydrogen-bond acceptor; docking studies (AutoDock Vina) predict binding modes to active sites. Validate with mutagenesis (e.g., replacing key residues in the target enzyme) .
Q. How can computational modeling enhance understanding of its reactivity and electronic properties?
- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and predict frontier molecular orbitals (HOMO/LUMO). Solvent effects (PCM model) evaluate dipole moments and charge distribution. For reaction mechanisms, transition state analysis (TSA) identifies rate-determining steps in derivatization reactions .
Q. What advanced techniques are used to characterize its stability under stressed conditions?
- Methodological Answer : Perform forced degradation studies:
- Thermal Stress : Incubate at 60°C for 48 hours; monitor via TGA and GC-MS for decomposition products.
- Photolytic Stress : Expose to UV light (ICH Q1B guidelines) and analyze by HPLC-DAD for photo-oxidation byproducts .
Q. How can researchers address challenges in impurity identification during scale-up?
- Methodological Answer : Employ preparative HPLC to isolate impurities (>95% purity) followed by NMR and HRMS for structural elucidation. Process analytical technology (PAT) tools, like in-line FTIR, monitor real-time impurity formation during synthesis .
Methodological Notes
- Synthetic Optimization : Kinetic studies (e.g., varying catalyst loading in CuAAC) improve yield and reduce side reactions .
- Regulatory Compliance : For novel derivatives, consult EMA/FDA guidelines on impurity thresholds and stability protocols .
- Data Reproducibility : Archive raw spectral data and chromatograms in open-access repositories (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
